Tetrabromophenolphthalein ethyl ester

Description

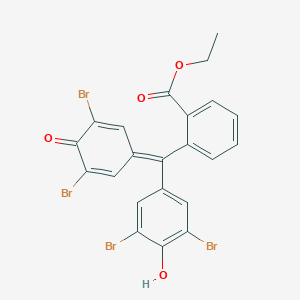

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,27H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFXATUXPUCFFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Br4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62637-91-6 (potassium salt) | |

| Record name | Bromophthalein Magenta E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044520 | |

| Record name | Tetrabromophenolphthalein ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Yellow crystals from benzene | |

CAS No. |

1176-74-5 | |

| Record name | Tetrabromophenolphthalein ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromophthalein Magenta E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabromophenolphthalein ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16214 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrabromophenolphthalein ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABROMOPHENOLPHTHALEIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D91NS781O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromophthalein Magenta E | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C | |

| Record name | Bromophthalein Magenta E | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7731 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tetrabromophenolphthalein Ethyl Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of reagents is paramount. Tetrabromophenolphthalein (B75775) ethyl ester (TBPE), a derivative of phenolphthalein, serves as a versatile tool in various analytical and biochemical applications. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and mechanisms of action, presented with the technical detail required for advanced research and development.

Core Chemical and Physical Properties

Tetrabromophenolphthalein ethyl ester is a yellow to red crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate | [3] |

| Synonyms | 3',3'',5',5''-Tetrabromophenolphthalein ethyl ester, TBPPE, Bromophthalein Magenta E | [3] |

| CAS Number | 1176-74-5 | [3] |

| Molecular Formula | C₂₂H₁₄Br₄O₄ | [3] |

| Molecular Weight | 661.96 g/mol | [4] |

| Appearance | Yellow to red powder/crystals | [1][2][3] |

| Melting Point | 210 °C (with decomposition) | |

| Solubility | Insoluble in water and ether.[5] Soluble in benzene (B151609) for crystallization.[2] The potassium salt is water-soluble.[6] | |

| Storage | Store in a dry, well-ventilated place, protected from light and air.[3] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of chemical compounds. Below is a summary of available spectroscopic data for this compound and its potassium salt.

| Spectrum Type | Data | Source(s) |

| ¹³C NMR | Spectrum available. | [3] |

| IR | Conforms to structure. An IR spectrum is available on the NIST WebBook. | [5][7] |

| UV-Vis (Potassium Salt) | λmax: 600-608 nm (in ethanol) | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a well-documented multi-step process, typically starting from phenolphthalein. Two established methods are the Davis and Schuhmann method and a modified Chinese method, which offers improved yields.

This foundational four-stage process provides a reliable route to the synthesis of TBPE.

Step 1: Reduction of Phenolphthalein to Phenolphthalin (B1214455)

-

Reactants: Phenolphthalein, zinc dust, aqueous sodium hydroxide.

-

Procedure: The reactants are refluxed to produce phenolphthalin.

-

Yield: 77%[6]

Step 2: Esterification of Phenolphthalin

-

Reactants: Phenolphthalin, ethanol (B145695), dry hydrogen chloride gas.

-

Procedure: Phenolphthalin is treated with dry HCl gas in ethanol at room temperature for 72 hours.

-

Yield: 82.5%[6]

Step 3: Bromination of Phenolphthalin Ethyl Ester

-

Reactants: Phenolphthalin ethyl ester, elemental bromine, cold ethanol.

-

Procedure: The ester undergoes bromination in cold ethanol.

-

Yield: 84%[6]

Step 4: Oxidation and Salt Formation

-

Reactants: Tetrabromophenolphthalin ethyl ester, potassium ferricyanide (B76249), aqueous potassium hydroxide.

-

Procedure: The brominated ester is oxidized with potassium ferricyanide. Subsequent treatment with acetic acid yields the final product.

-

Overall Yield: Approximately 25% from phenolphthalein.[1]

This method introduces optimizations to improve the overall yield.

-

Reduction Step Optimization: The reduction time is extended to two hours, increasing the phenolphthalin yield to 96-100%.[6]

-

Optimized Esterification: Using ethanol saturated with HCl at 25°C for 72 hours results in a 93.5% yield of the phenolphthalin ethyl ester.[8]

-

Controlled Bromination: Bromine is added incrementally at 0°C to minimize side reactions, maintaining a high yield.[8]

-

Efficient Oxidation: Oxidation with potassium ferricyanide at 0°C for five minutes, followed by neutralization with acetic acid, increases the final product yield to 85%.[8]

Purification Protocol

-

Method: Crystallization from benzene.[2]

-

Procedure: The crude ester is dissolved in boiling benzene and allowed to cool, promoting the formation of crystals. The crystals are then collected, dried at 120°C, and kept under a vacuum.[1][2]

Analytical Methods

The purity of this compound can be assessed using a combination of spectroscopic and chromatographic techniques.

-

Infrared (IR) Spectroscopy: Confirms the structural integrity by identifying characteristic absorption bands, such as the ester carbonyl group (~1730 cm⁻¹).[6]

-

Spectrophotometry: Used for assay determination.[9]

Visualizations: Workflows and Mechanisms

To further elucidate the synthesis and application of this compound, the following diagrams are provided.

This compound is a highly sensitive chromogenic substrate used for the detection and quantification of esterase activity.[8] The compound is initially colorless but undergoes a dramatic color change to an intense blue-purple upon enzymatic hydrolysis.[8]

The reaction mechanism involves the cleavage of the ethyl ester bond by esterases, which liberates the intensely colored tetrabromophenolphthalein anion.[8] This property makes it an invaluable tool for in-gel zymography to visualize and characterize esterase isozymes, as well as for developing spectrophotometric and histochemical assays.[8]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. This compound | 1176-74-5 [chemicalbook.com]

- 3. This compound | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound, Potassium Salt, Indicator Grade 1 g | Buy Online [thermofisher.com]

- 6. This compound Potassium Salt | 62637-91-6 | Benchchem [benchchem.com]

- 7. Tetrabromophenolphthalein, ethyl ester [webbook.nist.gov]

- 8. This compound | RUO [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of Tetrabromophenolphthalein Ethyl Ester from Phenolphthalein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic pathways for the preparation of tetrabromophenolphthalein (B75775) ethyl ester, a sensitive chromogenic substrate, starting from the readily available indicator, phenolphthalein (B1677637). The information provided herein is intended to equip researchers with the necessary details to reproduce and potentially optimize these synthetic routes.

Physicochemical Data of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediates, and the final product is presented in Table 1. This data is crucial for the identification and characterization of the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Solubility |

| Phenolphthalein | C₂₀H₁₄O₄ | 318.32 | 261-263 | White to pale pink crystalline powder | Insoluble in water; soluble in ethanol, ether, and alkalis.[1][2][3][4][5] |

| Phenolphthalin | C₂₀H₁₆O₄ | 320.34 | Not available | Colorless solid | Not readily available |

| Tetrabromophenolphthalein | C₂₀H₁₀Br₄O₄ | 633.90 | Not available | Not available | Not available |

| Tetrabromophenolphthalein Ethyl Ester | C₂₂H₁₄Br₄O₄ | 661.96 | 208-211 | Yellow to red powder | Insoluble in water; soluble in benzene.[6][7] |

| This compound Potassium Salt | C₂₂H₁₃Br₄KO₄ | 700.06 | 270-276 | Blue to blue-black crystalline powder or granules | Soluble in water.[8] |

Synthetic Pathways

Two plausible synthetic routes from phenolphthalein to this compound are outlined below. Pathway 1 involves a four-step sequence of reduction, esterification, bromination, and oxidation. Pathway 2 presents a more direct two-step approach of bromination followed by esterification.

Pathway 1: Reduction, Esterification, Bromination, and Oxidation

This multi-step synthesis involves the initial reduction of phenolphthalein to its leuco form, phenolphthalin, followed by esterification, subsequent bromination of the aromatic rings, and a final oxidation to yield the target molecule.

References

An In-depth Technical Guide to the Mechanism of Action for Tetrabromophenolphthalein Ethyl Ester as a Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabromophenolphthalein (B75775) ethyl ester (TBPE) is a highly effective chromogenic substrate utilized in biochemical assays to detect and quantify esterase activity. This initially colorless compound undergoes enzymatic hydrolysis in the presence of esterases, such as lipases and other non-specific esterases, to produce a vibrant blue-purple product. The core of its mechanism lies in the cleavage of an ethyl ester bond, which liberates the tetrabromophenolphthalein anion. This anion is a pH indicator that is intensely colored in its basic form. This distinct color change provides a clear and sensitive endpoint for spectrophotometric, histochemical, and in-gel zymography assays. This guide details the mechanism of action, provides generalized experimental protocols, and summarizes the spectrophotometric properties of the resulting chromophore.

Core Mechanism of Action

The functionality of tetrabromophenolphthalein ethyl ester as a chromogenic substrate is predicated on a two-stage process: enzymatic hydrolysis followed by a pH-dependent color change.

Stage 1: Enzymatic Hydrolysis

Initially, the TBPE molecule is in a colorless, lactone form. The presence of an esterase, such as a lipase, catalyzes the hydrolysis of the ethyl ester group on the TBPE molecule. This enzymatic reaction cleaves the ester bond, yielding ethanol (B145695) and the tetrabromophenolphthalein anion.[1]

Stage 2: Chromophore Generation

The resulting tetrabromophenolphthalein anion undergoes a structural rearrangement from its colorless lactone form to a colored quinoid structure. This quinoid form is intensely colored, exhibiting a strong absorbance in the visible spectrum, which is responsible for the blue-purple color observed.[1] The intensity of the color produced is directly proportional to the amount of tetrabromophenolphthalein anion generated, and thus, to the esterase activity in the sample.

Caption: Enzymatic cleavage of TBPE by an esterase.

Quantitative Data

| Parameter | Value | Conditions |

| λmax (Absorbance Maximum) | ~593 - 615 nm | pH 7.0 buffer solution |

| Molar Absorptivity (ε) | Data not available | Not applicable |

| Optimal pH for Color | > 7.0 | Aqueous buffer |

Note: The λmax can be influenced by the specific buffer and solvent conditions used in the assay.

Experimental Protocols

The following are generalized protocols for the use of this compound in common esterase assays. It is recommended to optimize these protocols for specific enzymes and experimental conditions.

Spectrophotometric Assay for Esterase Activity

This protocol provides a framework for measuring esterase activity in a solution-based assay using a spectrophotometer.

Caption: A typical workflow for a spectrophotometric esterase assay.

Materials:

-

This compound (TBPE)

-

Esterase-containing sample

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Organic solvent for TBPE stock (e.g., DMSO or Ethanol)

-

Spectrophotometer and cuvettes or microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature.

-

Prepare a stock solution of TBPE in a suitable organic solvent. The final concentration in the assay will need to be optimized.

-

Dilute the enzyme sample to a suitable concentration in the assay buffer.

-

-

Assay Setup:

-

In a cuvette or microplate well, add the appropriate volume of assay buffer.

-

Add the TBPE stock solution to the buffer and mix well. The final concentration of the organic solvent should be kept low to avoid enzyme inhibition.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the diluted enzyme sample.

-

Immediately start monitoring the absorbance at the λmax of the colored product (approximately 593-615 nm).

-

-

Data Analysis:

-

Record the absorbance at regular intervals for a set period.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the molar extinction coefficient of the product if known, or relative activity can be compared between samples.

-

In-Gel Zymography for Esterase Detection

Zymography allows for the detection of esterase activity directly within a polyacrylamide gel following electrophoresis.

Materials:

-

Polyacrylamide gel electrophoresis (PAGE) apparatus

-

Native PAGE gels

-

TBPE

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Staining and destaining solutions (if required for total protein visualization)

Procedure:

-

Sample Preparation and Electrophoresis:

-

Prepare protein samples in a non-reducing, non-denaturing sample buffer.

-

Perform native PAGE to separate the proteins based on their charge and size.

-

-

Gel Incubation:

-

After electrophoresis, gently wash the gel with distilled water.

-

Incubate the gel in a solution of the incubation buffer containing TBPE. The concentration of TBPE will need to be optimized.

-

-

Visualization:

-

Esterase activity will appear as colored bands within the gel where the enzyme has hydrolyzed the TBPE.

-

The gel can be photographed to document the results.

-

Applications

The distinct color change and sensitivity of the TBPE-based assay make it suitable for a variety of applications:

-

High-throughput screening: for the discovery of novel esterase inhibitors or activators.

-

Enzyme characterization: to determine the substrate specificity of different esterases.

-

Clinical diagnostics: for the detection of esterase levels in biological fluids as biomarkers for certain diseases.

-

Food industry: to monitor enzymatic processes in food production and quality control.

Conclusion

This compound serves as a valuable tool for researchers in various scientific disciplines. Its straightforward mechanism of action, leading to a distinct and measurable color change upon enzymatic activity, allows for the sensitive detection and quantification of esterases. While specific kinetic data for TBPE with various enzymes remains an area for further investigation, the generalized protocols provided in this guide offer a solid foundation for the development of robust and reliable esterase assays.

References

Tetrabromophenolphthalein ethyl ester's molecular formula and weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabromophenolphthalein (B75775) ethyl ester, a compound primarily utilized in analytical chemistry and diagnostics. This document details its chemical properties, mechanism of action as a chromogenic substrate, and its key applications in research and clinical settings.

Core Chemical and Physical Properties

Tetrabromophenolphthalein ethyl ester, with the IUPAC name ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate, is a synthetic compound belonging to the phthalein dye family.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C22H14Br4O4 | [1][2] |

| Molecular Weight | 661.96 g/mol | |

| CAS Number | 1176-74-5 | |

| Appearance | Yellow to red powder | [3] |

| Melting Point | 208-211 °C | [2] |

| Solubility | Soluble in benzene | [3] |

Mechanism of Action as a Chromogenic Substrate

This compound's principal utility lies in its function as a chromogenic substrate, particularly for the detection of esterase activity. In its ester form, the compound is largely colorless. However, upon enzymatic cleavage of the ethyl ester group by an esterase, it is converted to the tetrabromophenolphthalein anion. This anion undergoes a significant conformational change, leading to the formation of a highly colored product, typically exhibiting a blue-purple hue. This distinct color change provides a clear and quantifiable endpoint for assays.

Key Applications in Research and Diagnostics

The colorimetric properties of this compound have led to its adoption in a variety of analytical methods:

-

Spectrophotometric Determination: It is widely used as a reagent in the spectrophotometric determination of various analytes, including cationic surfactants and aliphatic amines.[3]

-

Protein Quantification: The dye-binding properties of its hydrolyzed form are utilized in methods for the determination of total protein concentrations in biological samples such as blood plasma.

-

Enzyme Assays: Its primary application is in assays for detecting and quantifying esterase activity. This is valuable in various research contexts, including studies on enzyme kinetics and inhibitor screening.

-

Urine Analysis: It serves as an acid-base indicator for the detection of protein in urine, a method based on the "protein error" of indicators.

-

Drug Screening: A colorimetric screening test using a tetrabromophenolphthalein reagent has been developed for detecting basic drugs in urine.

Experimental Protocol: Spectrophotometric Esterase Assay

The following provides a generalized protocol for the use of this compound in a spectrophotometric esterase assay. Researchers should optimize concentrations and incubation times based on the specific enzyme and experimental conditions.

Materials:

-

This compound solution (substrate)

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a working solution of the this compound substrate in an appropriate buffer. The final concentration will need to be optimized but is typically in the micromolar range.

-

Pipette the enzyme sample into the wells of a microplate. Include appropriate controls such as a buffer-only blank and a positive control with a known amount of esterase.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period. The incubation time will depend on the activity of the enzyme.

-

Measure the absorbance of the colored product at its maximum absorbance wavelength (λmax), which is typically around 590-600 nm.

-

Calculate the esterase activity based on the change in absorbance over time, using a standard curve if absolute quantification is required.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate laboratory precautions. It may cause skin and eye irritation.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Unveiling the Systematic Name of Tetrabromophenolphthalein Ethyl Ester: A Technical Guide

For researchers, scientists, and professionals in drug development, precise chemical nomenclature is paramount for unambiguous communication and documentation. This guide provides a detailed exploration of the International Union of Pure and Applied Chemistry (IUPAC) name for the compound commonly known as Tetrabromophenolphthalein ethyl ester.

The systematically assigned IUPAC name for this compound is ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate [1][2][3]. This name precisely describes the molecule's intricate structure, which is foundational for its use as a pH indicator and in various analytical methods[1][4].

Chemical Identity and Molecular Formula

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate[1][2][3] |

| Molecular Formula | C22H14Br4O4[1][2][5] |

| CAS Registry Number | 1176-74-5[2] |

It is important to distinguish the neutral form of the molecule from its salts. For instance, the potassium salt is identified by the IUPAC name: potassium 2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)[2-(ethoxycarbonyl)phenyl]methyl]benzen-1-olate[6][7][8].

Structural Elucidation through IUPAC Nomenclature

The IUPAC name can be deconstructed to visualize the molecule's architecture. This systematic naming convention provides a logical framework for understanding the connectivity of its constituent parts.

Experimental Workflow for Compound Identification

The standard experimental workflow to confirm the identity and structure of a chemical compound like this compound involves a combination of spectroscopic and spectrometric techniques.

References

- 1. This compound | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetrabromophenolphthalein, ethyl ester [webbook.nist.gov]

- 3. 1176-74-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 1176-74-5 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. This compound potassium salt 5 g | Request for Quote [thermofisher.com]

- 8. This compound, Potassium Salt, Indicator Grade 1 g | Buy Online [thermofisher.com]

A Comprehensive Technical Guide to Tetrabromophenolphthalein Ethyl Ester

This technical guide provides an in-depth overview of Tetrabromophenolphthalein (B75775) ethyl ester (TBPE), a compound primarily utilized by researchers and professionals in analytical chemistry and diagnostics. The guide details its chemical identity, properties, synthesis protocols, and key applications, presenting data in a structured format for clarity and ease of comparison.

Chemical Identification

Tetrabromophenolphthalein ethyl ester is an anionic dye. It is important to distinguish between the ester itself and its commonly used potassium salt form, as they have distinct CAS Registry Numbers.

-

This compound potassium salt: The salt form, which is frequently used as an indicator reagent.[3][4]

| Identifier | This compound | This compound potassium salt |

| CAS Registry Number | 1176-74-5[1][2] | 62637-91-6[3][4] |

| Molecular Formula | C22H14Br4O4[1][2][5] | C22H13Br4KO4[3][4][6] |

| Molecular Weight | 661.96 g/mol [2][5] | 700.05 g/mol [3][6] |

| IUPAC Name | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate[1] | potassium 2,6-dibromo-4-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methylphenolate[3] |

| Synonyms | Bromophthalein Magenta E, TBPPE, Ethyl tetrabromophenolphthalein[1][2] | 3′,3′′,5′,5′′-Tetrabromophenolphthalein ethyl ester potassium salt[3] |

Physicochemical and Spectral Properties

The properties of TBPE make it suitable for various analytical applications, particularly as a pH and ion-pair indicator.

| Property | Value | Conditions |

| Appearance | Yellow to red powder[2][7] | Solid |

| Melting Point | 208-211 °C[2][7] | N/A |

| 210 °C (decomposes) (Potassium Salt)[6] | N/A | |

| Boiling Point (Predicted) | 619.9 ± 55.0 °C[2][7] | N/A |

| pKa (Predicted) | 6.25 ± 0.40[2][7] | N/A |

| UV Lambda max | 593 nm, 386 nm (Potassium Salt)[6] | In ethanol (B145695) |

| 600 to 608 nm (Potassium Salt)[4] | In ethanol | |

| Visual Transition Interval | pH 3.0-3.5 (yellow to green)[6] | Indicator Grade (Potassium Salt) |

| pH 4.2-4.9 (blue-green to blue-violet)[6] | Indicator Grade (Potassium Salt) | |

| Storage Conditions | Keep in a dark place, under inert atmosphere, at room temperature.[1][2][7] | Air and light sensitive[1] |

Experimental Protocols

The synthesis of TBPE is a multi-step process starting from phenolphthalein (B1677637). The overall yield from phenolphthalein is approximately 25%.[8] The workflow has been optimized to improve yields at various stages.[8][9]

Methodology:

-

Reduction of Phenolphthalein: Phenolphthalein is reduced to phenolphthalin using zinc dust in a refluxing aqueous sodium hydroxide (B78521) solution.[8][9]

-

Esterification: The resulting phenolphthalin is esterified by treatment with dry hydrogen chloride gas in ethanol at room temperature for several days. This step yields phenolphthalin ethyl ester with high efficiency (93.5% yield when conducted for 72 hours at 25°C).[8][9]

-

Bromination: The phenolphthalin ethyl ester undergoes bromination. Elemental bromine is added incrementally to a solution of the ester in cold ethanol (0°C) to yield 3',3'',5',5''-tetrabromophenolphthalin ethyl ester.[8][9]

-

Oxidation and Salt Formation: The tetrabromophenolphthalin ethyl ester is oxidized using potassium ferricyanide (B76249) in aqueous potassium hydroxide for 5 minutes at 0°C. This forms the potassium salt of TBPE.[8][9]

-

Final Product Isolation: The final neutral TBPE product is obtained by suspending the potassium salt in water containing acetic acid and extracting it with boiling benzene.[8] This step can achieve a yield of 85%.[9]

TBPE is used as an indicator for the photometric titration of anionic surfactants with a cationic surfactant titrant.

Protocol Outline:

-

Indicator Preparation: Dissolve TBPE in an acidic aqueous medium in the presence of a non-ionic surfactant like Triton X-100. In its acidic form (TBPE·H), the solution is yellow.[10]

-

Titration: Use a bulky cation, such as distearyldimethylammonium ion, as the titrant.[10]

-

Endpoint Detection: As the titrant is added, it forms an ion associate with the indicator (Q+·TBPE–), causing a color change from yellow to blue. The endpoint is detected photometrically by monitoring the absorbance at the corresponding wavelength.[10]

Mechanism of Action and Applications

TBPE's utility stems from its properties as a pH indicator and an ion-pair forming dye. It is employed in several analytical and diagnostic fields.

The reaction mechanism involves the enzymatic cleavage of the ethyl ester bond by esterases. This process liberates the tetrabromophenolphthalein anion, which is a deeply colored pH indicator in its basic form. This property is valuable for visualizing and characterizing esterase isozymes in-gel (zymography) and for developing spectrophotometric assays to monitor enzyme kinetics.[9]

-

Determination of Amines and Cationic Surfactants: TBPE serves as an anionic counter-ion in the spectrophotometric determination of aliphatic primary, secondary, and tertiary amines, as well as cationic surfactants.[2][7]

-

Protein Detection in Urine: It is used as an acid-base indicator to detect protein in urine, based on the "protein error" principle where the presence of protein shifts the pH transition range of the indicator.[11]

-

Detection of Basic Drugs: A colorimetric test using a TBPE reagent has been developed for the rapid screening of basic drugs and their metabolites in urine samples.[6]

-

Chemical Agent Detection: TBPE has been recommended as a replacement dye in paper-based detectors for V-type nerve agents, as it changes color in the presence of these basic organic compounds.[8]

References

- 1. This compound | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1176-74-5 [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound, Potassium Salt, Indicator Grade 1 g | Request for Quote [thermofisher.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 3 ,3 ,5 ,5 -Tetrabromophenolphthalein ethyl ester indicator grade 62637-91-6 [sigmaaldrich.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. This compound | RUO [benchchem.com]

- 10. Novel indicator system for the photometric titration of ionic surfactants in an aqueous medium. Determination of anionic surfactants with distearyldimethylammonium chloride as titrant and this compound as indicator - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. This compound - WikiLectures [wikilectures.eu]

A Technical Guide to the Analytical Applications of Tetrabromophenolphthalein Ethyl Ester

Introduction

Tetrabromophenolphthalein (B75775) ethyl ester (TBPE), and its potassium salt, are versatile chromogenic compounds with significant applications in analytical chemistry.[1][2] This technical guide provides a comprehensive review of the analytical uses of TBPE, focusing on its application in spectrophotometry, titrimetry, and colorimetric screening. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support researchers, scientists, and drug development professionals in leveraging the capabilities of this reagent.

TBPE is a highly sensitive spectrophotometric reagent, particularly for the detection of amines and cationic species.[1] Its utility stems from its ability to form colored ion-association complexes with various analytes, enabling their quantification.[1] The compound's stability and specificity make it a valuable tool in diverse fields, including pharmaceutical analysis, environmental monitoring, and food safety.[1][2]

Synthesis of Tetrabromophenolphthalein Ethyl Ester

A reliable supply of high-purity TBPE is essential for its analytical applications. A common and effective synthesis route involves a multi-step process starting from phenolphthalein.[1]

Synthesis Protocol

This protocol outlines a refined method for the synthesis of TBPE, optimized for improved yield and efficiency.[1]

Step 1: Reduction of Phenolphthalein to Phenolphthalin (B1214455)

-

Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide (B78521) solution under reflux conditions.[1]

Step 2: Esterification of Phenolphthalin

-

The resulting phenolphthalin is treated with dry hydrogen chloride gas in ethanol (B145695) to form phenolphthalin ethyl ester.[1] For optimal yield, the reaction can be carried out using ethanol saturated with HCl at 25°C for 72 hours.[1]

Step 3: Bromination of Phenolphthalin Ethyl Ester

-

The phenolphthalin ethyl ester undergoes bromination using elemental bromine in cold ethanol.[1] Incremental addition of bromine at 0°C is recommended to minimize side reactions.[1]

Step 4: Oxidation and Salt Formation

-

The tetrabromophenolphthalin ethyl ester is then oxidized. An efficient method involves using potassium ferricyanide (B76249) at 0°C for five minutes, followed by neutralization with acetic acid.[1]

-

Subsequent treatment with potassium hydroxide can be used to form the potassium salt of TBPE.[1]

Purification:

-

The synthesized TBPE can be purified by crystallization from benzene. The purified ester should be dried at 120°C and stored under vacuum.[3]

Synthesis Workflow

Caption: Synthesis workflow for this compound (TBPE).

Spectrophotometric Determination of Cationic Analytes

TBPE is widely employed as a spectrophotometric reagent for the quantitative analysis of various cationic species, including cationic surfactants and amines.[3] The underlying principle involves the formation of a colored ion-association complex between the anionic TBPE and the cationic analyte, which can be measured spectrophotometrically.[1]

Determination of Cationic Surfactants

Principle: Cationic surfactants form a blue ion-associate with TBPE in an organic solvent, and the absorbance of this complex is proportional to the surfactant concentration.[4]

Experimental Protocol:

-

Reagents:

-

Standard solution of a cationic surfactant (e.g., cetylpyridinium (B1207926) chloride).

-

This compound (TBPE) solution.

-

Organic solvent (e.g., 1,2-dichloroethane).[5]

-

Buffer solution to maintain optimal pH.

-

-

Procedure:

-

Prepare a series of standard solutions of the cationic surfactant.

-

To a fixed volume of each standard solution, add the TBPE solution and the organic solvent.

-

Adjust the pH of the aqueous phase to the optimal range for ion-pair formation.

-

Shake the mixture vigorously to facilitate the extraction of the ion-association complex into the organic phase.

-

Allow the phases to separate.

-

Measure the absorbance of the organic phase at the wavelength of maximum absorption (λmax) against a reagent blank.

-

Construct a calibration curve by plotting absorbance versus the concentration of the cationic surfactant.

-

Determine the concentration of the cationic surfactant in an unknown sample by measuring its absorbance and interpolating from the calibration curve.

-

Quantitative Data:

| Analyte | Method | Solvent | λmax (nm) | Linear Range | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Reference |

| Cationic Surfactants | Spectrophotometry | 1,2-dichloroethane | - | - | - | [5] |

| Zephiramine | Spectrophotometry | Methyl cellosolve | 605 | - | 7.88 x 10⁴ | [4] |

Determination of Amines

Principle: TBPE reacts with primary, secondary, and tertiary amines to form colored charge-transfer complexes in an organic solvent. The color of the complex varies depending on the type of amine, allowing for their differentiation and simultaneous determination.[5]

Experimental Protocol:

-

Reagents:

-

Standard solutions of primary, secondary, and tertiary amines.

-

This compound (TBPE) solution in 1,2-dichloroethane.[5]

-

-

Procedure:

-

Prepare separate standard solutions of a primary, a secondary, and a tertiary amine.

-

Mix a known volume of each standard solution with the TBPE solution in 1,2-dichloroethane.

-

Measure the absorbance of the resulting colored complex at the respective λmax for each amine type.

-

For simultaneous determination, mathematical methods based on the different absorption spectra can be applied.

-

Quantitative Data:

| Amine Type | Color of Complex with TBPE | λmax (nm) | Reference |

| Primary Amine | Red-violet | ~560 | [6] |

| Secondary Amine | Red-violet | ~570 | [6] |

| Tertiary Amine | Blue | ~580 | [6] |

Ion-Association Titration

TBPE serves as an excellent indicator in the ion-association titration of quaternary ammonium (B1175870) salts and aromatic amines.[5]

Stepwise Determination of Quaternary Ammonium Salts and Aromatic Amines

Principle: This titrimetric method is based on the solvent extraction of the ion associates formed between the analytes and a titrant, with TBPE as an indicator. The color change of the organic phase indicates the endpoint of the titration.[5]

Experimental Protocol:

-

Reagents:

-

Procedure:

-

Dissolve the sample in an appropriate solvent and place it in a titration vessel.

-

Add the TBPE indicator and 1,2-dichloroethane.

-

Titrate the solution with the standard titrant solution.

-

Observe the color change in the organic phase to determine the endpoint(s).

-

Endpoint Indication:

-

For R₄N⁺: The organic phase is initially blue due to the R₄N⁺-TBPE ion associate. At the equivalence point, the color changes to yellow.[5]

-

For R₃N: The organic phase is initially red-violet due to the R₃N-TBPE ion associate. At the equivalence point, the color changes to yellow.[7]

-

For a mixture of R₄N⁺ and R₃N: The color of the organic phase changes from blue to red-violet at the first equivalence point (corresponding to R₄N⁺) and then to yellow at the second equivalence point (corresponding to R₃N).[5]

Titration Workflow

Caption: Workflow for the ion-association titration of cationic analytes using TBPE.

Colorimetric Screening of Basic Drugs in Urine

TBPE provides a simple and direct colorimetric test for the detection of basic drugs in urine.[3][4] This method is suitable for rapid screening purposes.

Principle: The TBPE reagent reacts with basic drugs present in a urine sample to produce a color change, indicating a positive result.[3]

Experimental Protocol:

-

Reagent Preparation: A solution of this compound in a suitable organic solvent.

-

Sample Preparation: Urine samples may be used directly or after a simple extraction step to concentrate the analytes.

-

Procedure:

-

To a small volume of the urine sample, add the TBPE reagent.

-

Observe any color change. A distinct color change from the reagent's original color indicates the presence of basic drugs.

-

Quantitative Data:

A study evaluated the response of 62 commonly encountered drugs and their metabolites to this test, with 39 compounds showing a positive reaction.[3] The sensitivity of the test is adequate for detecting many of these drugs following therapeutic doses.[3]

Determination of Total Proteins

While not its primary application, TBPE has been investigated for the spectrophotometric determination of total proteins. However, comparative studies have shown that for certain samples, such as rat blood plasma, methods like the Bradford assay may provide results that are more consistent with the standard biuret (B89757) method.[1]

Principle: The method is based on the binding of the TBPE dye to proteins, leading to a change in absorbance that can be correlated with the protein concentration.

Conclusion

This compound is a valuable and versatile reagent in analytical chemistry. Its primary strengths lie in the spectrophotometric determination of cationic surfactants and amines, and as an indicator in ion-association titrations. The simple colorimetric screening test for basic drugs in urine further highlights its utility in rapid analytical applications. This guide provides a foundational understanding of the synthesis, principles, and experimental approaches for utilizing TBPE in a variety of analytical contexts. For specific applications, further optimization of the presented protocols may be necessary to achieve the desired accuracy and sensitivity.

References

- 1. This compound | RUO [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound | 1176-74-5 [chemicalbook.com]

- 4. Evaluation of a colorimetric screening test for basic drugs in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Titrimetric methods for determining cationic surfactants | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. Spectrophotometric determination of cationic surfactants by formation of ternary complexes with Fe(III) and chrome azurol | Semantic Scholar [semanticscholar.org]

Physical and chemical properties of Tetrabromophenolphthalein ethyl ester.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetrabromophenolphthalein (B75775) ethyl ester. The information is curated for professionals in research and development, offering detailed data, experimental protocols, and visualizations to support its application in various scientific fields.

Core Chemical and Physical Properties

Tetrabromophenolphthalein ethyl ester, and its commonly used potassium salt, are significant compounds in analytical chemistry and biochemistry. Their properties are summarized below.

This compound

This compound, with the CAS Number 1176-74-5, is the neutral form of the indicator.[1] It is described as a yellow to red powder.[2]

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₄Br₄O₄ | [1][3] |

| Molecular Weight | 661.96 g/mol | |

| Melting Point | 208-211 °C | [4] |

| Boiling Point (Predicted) | 619.9 ± 55.0 °C | [4] |

| Appearance | Yellow to red powder | [2] |

| Solubility | Negligible in water. Soluble in benzene (B151609) for crystallization. | [2] |

| IUPAC Name | ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate | [1] |

This compound Potassium Salt

The potassium salt (CAS Number: 62637-91-6) is often used in analytical applications due to its solubility in aqueous and alcohol-based solutions.[5] It typically appears as a dark green to dark blue or black powder.

| Property | Value | Source |

| Molecular Formula | C₂₂H₁₃Br₄KO₄ | [5] |

| Molecular Weight | 700.06 g/mol | [5] |

| Melting Point | 210 °C (decomposes) | |

| Appearance | Dark green to dark blue to black powder | |

| Solubility | Soluble in water. | |

| UV Lambda max (in ethanol) | 600-608 nm | [6] |

| IUPAC Name | potassium 2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)[2-(ethoxycarbonyl)phenyl]methyl]benzen-1-olate |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the C=O stretch of the ester and the lactone, aromatic C=C bonds, and C-Br bonds. The presence of an ester is typically confirmed by a strong absorption band around 1750-1735 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons, the ethyl group (a quartet and a triplet), and the methine proton.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the ester and lactone, the aromatic carbons, and the carbons of the ethyl group. The availability of 13C NMR spectra has been noted in chemical databases.[1]

-

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of esters, including the loss of the alkoxy group (-OEt).

-

UV-Visible Spectroscopy: The potassium salt in ethanol (B145695) exhibits a maximum absorbance between 600 and 608 nm.[6] The absorbance peak for the potassium salt has also been reported at 206 nm.[7]

Experimental Protocols

Synthesis of this compound

A multi-step synthesis starting from phenolphthalein (B1677637) is the common route for preparing this compound.[8] The overall process involves reduction, esterification, bromination, and oxidation.

Experimental Workflow for Synthesis

Caption: A multi-step synthesis workflow for this compound.

Detailed Methodologies:

-

Reduction of Phenolphthalein to Phenolphthalin: Phenolphthalein is reduced using zinc dust in an aqueous sodium hydroxide (B78521) solution under reflux conditions.[8]

-

Esterification of Phenolphthalin: The resulting phenolphthalin is treated with dry hydrogen chloride gas in ethanol to form phenolphthalin ethyl ester.[8] An optimized procedure suggests using ethanol saturated with HCl at 25°C for 72 hours, resulting in a high yield.[8]

-

Bromination of Phenolphthalin Ethyl Ester: The phenolphthalin ethyl ester undergoes bromination using elemental bromine in cold ethanol to yield tetrabromophenolphthalin ethyl ester.[8]

-

Oxidation and Salt Formation: The tetrabromophenolphthalin ethyl ester is oxidized, and subsequent treatment with potassium hydroxide can form the potassium salt.[8] An efficient oxidation can be achieved using potassium ferricyanide (B76249) at 0°C for five minutes.[8]

-

Purification: The final product, this compound, can be purified by crystallization from benzene.[2]

Spectrophotometric Determination of Amines

This compound is a sensitive reagent for the spectrophotometric determination of primary, secondary, and tertiary aliphatic amines.[2] The method is based on the formation of colored charge-transfer complexes between the amine and the indicator in a non-aqueous solvent like 1,2-dichloroethane.

Experimental Workflow for Amine Determination

Caption: Workflow for the spectrophotometric determination of amines using TBPE.

Mechanism of Action and Signaling Pathways

Mechanism as a pH Indicator

The color change of this compound in response to pH changes is attributed to the opening of its central lactone ring in alkaline conditions. This structural change results in an extended conjugated system, which alters the molecule's absorption of visible light and thus its color.

Lactone Ring Opening Mechanism

Caption: Reversible lactone ring opening is the basis for the color change.

In its acidic or neutral form, the molecule exists in a closed-ring, lactone structure and is colorless. Upon the addition of a base, a hydroxide ion attacks the carbonyl carbon of the lactone ring, leading to ring opening and the formation of a quinoid structure with an extended conjugated system, which appears colored. This process is reversible upon acidification.

Application in Zymography

This compound serves as a highly sensitive chromogenic substrate for detecting esterase activity in techniques like in-gel zymography.[8] In this application, esterases cleave the ethyl ester bond, liberating the tetrabromophenolphthalein anion.[8] This anion is intensely colored in its basic form, allowing for the visualization and characterization of esterase isozymes.[8]

Applications in Research and Development

This compound and its potassium salt have a range of applications in scientific research and drug development:

-

Analytical Chemistry: Used as a pH indicator and for the spectrophotometric determination of cationic surfactants and aliphatic amines.[2]

-

Biochemistry: Employed as a chromogenic substrate for the detection and quantification of esterase activity.[8] This is valuable in cytotoxicity assays, studies of liver function, and drug metabolism.[8]

-

Drug Development: The interaction of the dye with amine-containing compounds can be studied to aid in the design of new medications.

-

Environmental Monitoring: Its use as a sensitive spectrophotometric reagent for detecting amines in water samples is crucial for pollution control.

-

Food Safety: It can be used to detect amine contaminants in food products.

This technical guide provides a foundational understanding of this compound. For specific applications, further optimization of experimental conditions may be necessary.

References

- 1. This compound | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1176-74-5 [chemicalbook.com]

- 3. Tetrabromophenolphthalein, ethyl ester [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound POTASSIUM SALT | 62637-91-6 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 8. This compound | RUO [benchchem.com]

An In-Depth Technical Guide to the Acid-Base Equilibria of Tetrabromophenolphthalein Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base equilibria of Tetrabromophenolphthalein ethyl ester (TBPE), a widely used pH indicator and analytical reagent. This document details the quantitative parameters governing its colorimetric changes, outlines experimental protocols for their determination, and illustrates the underlying chemical transformations.

Introduction

This compound (TBPE), also known as Bromophthalein Magenta E, is a phthalein dye that exhibits distinct color changes in response to varying pH levels.[1] Its utility extends from traditional acid-base titrations to sophisticated analytical techniques such as the spectrophotometric determination of proteins and amines.[1][2] A thorough understanding of its acid-base equilibria is paramount for its effective application in research and development, particularly in drug formulation and analytical chemistry. This guide synthesizes available data to provide a detailed resource for professionals in these fields.

Quantitative Data on Acid-Base Equilibria

The acid-base properties of this compound have been characterized by its acid dissociation constant (pKa) and the spectral properties of its conjugate acid and base forms.

| Parameter | Value | Method | Conditions |

| pKa | 3.47 ± 0.06 | Capillary Zone Electrophoresis | I = 0.01, 25°C |

| Estimated pKa | 4.5 | SPARC | Not specified |

| Predicted pKa | 6.25 ± 0.40 | Not specified | Not specified |

Note: The pKa value of 3.47 ± 0.06 is the experimentally determined value and is considered the most reliable. The other values are based on computational estimations and may vary.

| Spectral Properties | Acidic Form (H-TBPE) | Basic Form (TBPE⁻) |

| Appearance | Yellow to Red Powder | Purple Powder |

| λmax | Not explicitly found in searches | ~593 nm |

| Molar Absorptivity (ε) | Not explicitly found in searches | 76,922 M⁻¹cm⁻¹ at ~593 nm |

| Solvent/Buffer | Not applicable | 50/50 ethyl alcohol and pH 7.00 buffer |

Chemical Transformation Pathway

The acid-base equilibrium of this compound involves the deprotonation of its phenolic hydroxyl group. This structural change leads to a shift in the electronic conjugation of the molecule, resulting in a pronounced color change from yellow or red in acidic conditions to purple in basic conditions.

Caption: Acid-base equilibrium of this compound.

Experimental Protocols

Spectrophotometric Determination of pKa

This method is based on measuring the absorbance of TBPE solutions at various pH values. The pKa can be determined from the inflection point of the resulting titration curve.

Materials:

-

This compound (TBPE)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Buffer solutions covering a pH range of 2.5 to 4.5

-

UV-Vis Spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of TBPE in ethanol.

-

Preparation of Test Solutions: For a series of buffer solutions with known pH values (e.g., from 2.5 to 4.5), add a constant aliquot of the TBPE stock solution to each buffer in a volumetric flask and dilute to the mark with the respective buffer.

-

Spectrophotometric Measurements:

-

Determine the wavelength of maximum absorbance (λmax) for the acidic and basic forms of TBPE. For the basic form, use a buffer with a pH well above the pKa (e.g., pH 7). For the acidic form, use a buffer with a pH well below the pKa (e.g., pH 2).

-

Measure the absorbance of each test solution at the λmax of the basic form.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the solutions.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the acidic and basic forms.

-

Alternatively, use the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH, A_acid is the absorbance of the fully acidic form, and A_base is the absorbance of the fully basic form.

-

Caption: Workflow for spectrophotometric pKa determination of TBPE.

Determination of pKa by Capillary Zone Electrophoresis (CZE)

This method, as reported for TBPE, relies on measuring the electrophoretic mobility of the indicator at different pH values. The pKa is determined from the change in mobility as the molecule transitions from its neutral to its anionic form.

Materials and Instrumentation:

-

Capillary Electrophoresis system with a UV detector

-

Fused-silica capillary

-

Buffer solutions of varying pH (e.g., phosphate, acetate) with a constant ionic strength

-

This compound solution

-

Methanol or other suitable organic solvent for sample preparation

Procedure (based on the cited literature):

-

Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and then the running buffer.

-

Sample and Buffer Preparation: Prepare a stock solution of TBPE in a suitable solvent like methanol. Prepare a series of running buffers with different pH values, ensuring a constant ionic strength.

-

Electrophoretic Runs:

-

For each pH value, rinse the capillary with the corresponding running buffer.

-

Inject the TBPE sample into the capillary.

-

Apply a constant voltage and monitor the migration of the TBPE peak using the UV detector.

-

-

Data Analysis:

-

Calculate the effective electrophoretic mobility (μ_eff) of TBPE at each pH.

-

Plot the effective mobility against the pH.

-

The pKa can be determined by fitting the data to the appropriate sigmoidal curve, where the inflection point corresponds to the pKa.

-

Caption: General workflow for pKa determination by Capillary Zone Electrophoresis.

Conclusion

This technical guide has summarized the key quantitative data and experimental methodologies related to the acid-base equilibria of this compound. The provided information, including the experimentally determined pKa, spectral properties, and detailed protocols, serves as a valuable resource for researchers and professionals. The application of these principles will enable the precise and effective use of TBPE in various scientific and industrial applications. Further research to fully characterize the spectral properties of the acidic form would be beneficial for a more complete understanding of its acid-base behavior.

References

Spectral Properties of Tetrabromophenolphthalein Ethyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromophenolphthalein ethyl ester, also known by synonyms such as Bromophthalein Magenta E, is a brominated derivative of phenolphthalein.[1] Its molecular structure, featuring multiple bromine atoms and an ethyl ester group, gives rise to its distinct chromophoric properties.[1] TBPE is utilized as a pH indicator and in spectrophotometric assays for the detection of various substances.[1][2] Understanding its spectral properties is crucial for its effective application in research and analytical development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₄Br₄O₄ | [1] |

| Molecular Weight | 661.96 g/mol | [3] |

| CAS Number | 1176-74-5 | [1] |

| Appearance | Yellow to red powder/crystals | [1][4] |

| pKa | 4.5 (estimated) | [1] |

UV-Vis Absorption Spectral Properties

The UV-Vis absorption spectrum of this compound is highly dependent on the pH of the solution, a characteristic that makes it a useful acid-base indicator. The molecule undergoes a structural change from a colorless lactone form in acidic conditions to a colored quinoid form in basic conditions.

Absorption Maxima

The absorption maxima (λmax) of TBPE under different conditions are summarized in Table 2.

| Form / Condition | Solvent/pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| Potassium Salt | Ethanol | 600 - 608 | Not specified | [5] |

| Free Acid | pH 7.00 (Ethanol/Buffer mixture) | ~593 | 76,922 | [1] |

| General Absorbance | Not specified | 206 | Not specified | [6] |

The significant shift in the absorption maximum to the visible region upon an increase in pH is responsible for the observable color change.

pH-Dependent Spectral Behavior

The equilibrium between the colorless lactone form and the colored quinoid form of this compound is governed by the pH of the solution. This relationship is fundamental to its application as a pH indicator.

Caption: pH-dependent equilibrium of this compound.

Fluorescence Spectral Properties

A thorough search of the scientific literature did not yield specific data on the fluorescence properties of this compound. Information regarding its fluorescence excitation and emission spectra, quantum yield, and fluorescence lifetime is not currently available. The presence of heavy bromine atoms in the structure may influence its fluorescent behavior, potentially leading to quenching of fluorescence through enhanced intersystem crossing. However, without experimental data, this remains speculative.

Experimental Protocols

The following are detailed methodologies for key experiments related to the spectral characterization of this compound.

Protocol for UV-Vis Spectrophotometric Analysis

This protocol is adapted from the assay determination for this compound.

Objective: To determine the absorbance spectrum and molar absorptivity of this compound at a specific pH.

Materials:

-

This compound

-

Ethyl alcohol (Ethanol)

-

pH 7.00 buffer solution

-

Volumetric flasks (100 mL)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Cuvettes (1.00 cm path length)

Procedure:

-

Preparation of Stock Solution: Accurately weigh approximately 50.0 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Dissolve the compound in about 75 mL of a 50/50 (v/v) mixture of ethyl alcohol and pH 7.00 buffer solution.

-

Dilute the solution to the 100 mL mark with the ethanol/buffer mixture and mix thoroughly.

-

Preparation of Working Solution: Pipette 2.00 mL of the stock solution into a 100 mL volumetric flask.

-

Dilute to the mark with the pH 7.00 buffer solution and mix well. The final concentration will be approximately 1.5 x 10⁻⁵ M.

-

Spectrophotometric Measurement:

-

Use the pH 7.00 buffer solution as the blank to zero the spectrophotometer.

-

Record the absorbance of the working solution in a 1.00 cm cuvette at the wavelength of maximum absorption (approximately 593 nm).

-

To obtain a full spectrum, scan a wavelength range (e.g., 300-700 nm).

-

-

Calculation of Molar Absorptivity (ε):

-

Use the Beer-Lambert law: A = εbc, where:

-

A is the absorbance at λmax

-

ε is the molar absorptivity (M⁻¹cm⁻¹)

-

b is the path length of the cuvette (1.00 cm)

-

c is the molar concentration of the working solution.

-

-

Caption: Experimental workflow for UV-Vis spectrophotometric analysis.

Conclusion

This compound exhibits distinct pH-dependent UV-Vis absorption properties, making it a valuable tool in analytical chemistry. Its strong absorbance in the visible range under basic conditions is well-characterized. However, a notable gap exists in the scientific literature regarding its fluorescence characteristics. Further research is warranted to elucidate the fluorescence behavior of this compound, which could potentially broaden its applications in areas such as fluorescence-based assays and imaging.

References

- 1. This compound | C22H14Br4O4 | CID 92873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - WikiLectures [wikilectures.eu]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 420070050 [thermofisher.com]

- 5. This compound, Potassium Salt, Indicator Grade 1 g | Request for Quote [thermofisher.com]

- 6. Absorption [this compound] | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes: Spectrophotometric Determination of Proteins using Tetrabromophenolphthalein Ethyl Ester

Application of Tetrabromophenolphthalein ethyl ester as a pH indicator in titrations.

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tetrabromophenolphthalein ethyl ester (TBPE) is a synthetic dye belonging to the phthalein family of compounds, which are well-known for their use as acid-base indicators. TBPE exhibits a distinct color change in response to variations in pH, making it a valuable tool for determining the endpoint of acid-base titrations. Its specific properties make it particularly suitable for certain types of titrations where the equivalence point lies within the acidic range.

TBPE undergoes a reversible structural change as the concentration of hydrogen ions (H⁺) in a solution changes. In its acidic form, the molecule is in a lactone form, which is colorless or pale yellow. As the solution becomes less acidic and the pH increases, the lactone ring opens to form a quinoid structure, which is intensely colored. The presence of four bromine atoms and an ethyl ester group on the phenolphthalein (B1677637) backbone fine-tunes the pKa of the indicator, causing the color transition to occur within a specific pH range.

The primary application of TBPE as a pH indicator is in titrations where a sharp pH change occurs within its transition range. This makes it particularly useful for the titration of weak bases with strong acids, where the equivalence point typically falls in the acidic region. It can also be employed in other analytical techniques that require a visual or spectrophotometric determination of an acidic endpoint.

Physicochemical Properties and Indicator Characteristics

The effectiveness of this compound as a pH indicator is determined by its distinct physicochemical properties. A summary of these key characteristics is provided in the table below.

| Property | Value | Reference |

| Chemical Name | 3',3'',5',5''-Tetrabromophenolphthalein ethyl ester | N/A |

| CAS Number | 1176-74-5 | N/A |

| Molecular Formula | C₂₂H₁₄Br₄O₄ | N/A |

| Molecular Weight | 661.96 g/mol | N/A |

| Appearance | Yellow to red powder | [1] |

| pH Transition Range | 3.0 - 4.2 | N/A |

| Color in Acidic Medium | Yellow | N/A |

| Color in Basic Medium | Blue | N/A |

| pKa (estimated) | 4.5 | [2] |

| Solubility | Soluble in ethanol (B145695) | N/A |

Experimental Protocols

Preparation of this compound Indicator Solution (0.1% w/v)

Materials:

-

This compound powder

-

Ethanol (95% or absolute)

-

Volumetric flask (100 mL)

-

Analytical balance

-

Spatula

-

Weighing paper

Procedure:

-

Accurately weigh 0.1 g of this compound powder using an analytical balance.

-

Transfer the weighed powder into a 100 mL volumetric flask.

-

Add approximately 50 mL of ethanol to the volumetric flask.

-

Swirl the flask gently to dissolve the powder completely. A magnetic stirrer can be used for efficient dissolution.

-

Once the powder is fully dissolved, add ethanol to the flask up to the 100 mL mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the indicator solution in a well-sealed, labeled bottle, protected from light.

Protocol 1: Titration of a Weak Base with a Strong Acid (e.g., Ammonia (B1221849) with Hydrochloric Acid)

This protocol outlines the use of TBPE in a titration where the equivalence point is expected to be in the acidic pH range, for which TBPE is ideally suited.

Materials:

-

Standardized strong acid solution (e.g., 0.1 M Hydrochloric Acid, HCl)

-

Weak base solution of unknown concentration (e.g., Ammonia, NH₃)

-

This compound indicator solution (0.1% in ethanol)

-

Burette (50 mL)

-

Pipette (25 mL)

-

Erlenmeyer flask (250 mL)

-

Beakers

-

Funnel

-

Retort stand and burette clamp

-

White tile or paper

Procedure:

-

Rinse the burette with a small amount of the standardized HCl solution and then fill it, ensuring no air bubbles are trapped in the tip. Record the initial burette reading.

-

Pipette 25.0 mL of the ammonia solution into a 250 mL Erlenmeyer flask.

-

Add 2-3 drops of the this compound indicator solution to the flask. The solution should turn a shade of blue, indicating a basic environment.

-

Place the Erlenmeyer flask on a white tile under the burette to easily observe the color change.

-

Slowly add the HCl from the burette to the ammonia solution while constantly swirling the flask.

-

As the endpoint is approached, the blue color will start to fade. Add the titrant drop by drop at this stage.

-

The endpoint is reached when the solution undergoes a sharp and permanent color change from blue to yellow.

-

Record the final burette reading. The volume of HCl used is the difference between the final and initial readings.

-

Repeat the titration at least two more times to ensure concordant results (volumes that agree within ±0.1 mL).

-

Calculate the concentration of the weak base using the average volume of the strong acid used.

Protocol 2: Suitability Assessment for Other Titration Types

Strong Acid vs. Strong Base (e.g., HCl vs. NaOH):

-

Endpoint pH: Approximately 7.

-

TBPE Suitability: Not suitable. The pH transition range of TBPE (3.0-4.2) is well below the equivalence point of a strong acid-strong base titration. The color change would occur long before the actual equivalence point is reached, leading to inaccurate results.

Weak Acid vs. Strong Base (e.g., Acetic Acid vs. NaOH):

-

Endpoint pH: Above 7 (in the basic range).

-

TBPE Suitability: Not suitable. Similar to the strong acid-strong base titration, the transition range of TBPE is in the acidic region, while the equivalence point for this titration lies in the basic region. An indicator like phenolphthalein (pH range 8.2-10) would be appropriate here.

Visualizations

Caption: Experimental workflow for titration using TBPE indicator.

Caption: Color change mechanism of TBPE indicator with pH.

References

Application Notes and Protocols for In-Gel Zymography Using Tetrabromophenolphthalein Ethyl Ester to Detect Esterase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterases are a broad class of hydrolase enzymes that play critical roles in various physiological processes, including drug metabolism, lipid catabolism, and nerve impulse transmission. The study of esterase activity is paramount in fields ranging from toxicology to drug discovery. In-gel zymography is a powerful technique that allows for the detection of enzymatic activity directly within a polyacrylamide gel following electrophoretic separation. This method provides valuable information on the molecular weights of active enzymes and their isoforms.[1]

This application note provides a detailed protocol for the in-gel detection of esterase activity using the chromogenic substrate Tetrabromophenolphthalein (B75775) ethyl ester. This substrate is colorless until its ethyl ester bond is cleaved by an active esterase, liberating the intensely blue-purple tetrabromophenolphthalein anion, enabling a clear and sensitive visualization of enzymatic activity.[2]

Principle of the Method

The fundamental principle of this zymography technique lies in the enzymatic hydrolysis of Tetrabromophenolphthalein ethyl ester. Protein samples are first separated based on their molecular weight via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). It is crucial to perform electrophoresis under non-reducing and non-boiling conditions to preserve the potential for enzyme renaturation. Following electrophoresis, the SDS is removed from the gel by washing with a non-ionic detergent, such as Triton X-100, which allows the separated esterases to renature and regain their enzymatic activity. The gel is then incubated in a staining solution containing this compound. At the locations in the gel where active esterases are present, the substrate is hydrolyzed, resulting in the formation of a distinct blue-purple precipitate, indicating the position and relative activity of the esterase isoforms.

Data Presentation

The following tables summarize the recommended concentrations and conditions for the key steps in the protocol. These values are starting points and may require optimization depending on the specific esterase and sample type.